molecular formula C12H12O4 B14243704 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal CAS No. 203722-34-3

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal

Cat. No.: B14243704
CAS No.: 203722-34-3
M. Wt: 220.22 g/mol
InChI Key: MXDVZUFGJLQGNX-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propynal moiety. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal is unique due to its combination of the trimethoxyphenyl group and the propynal moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

203722-34-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-ynal

InChI

InChI=1S/C12H12O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,1-3H3

InChI Key

MXDVZUFGJLQGNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#CC=O

Origin of Product

United States

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